What is the chemical structure of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate
What is the chemical structure of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate
Abstract
This technical guide provides a comprehensive overview of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate, a heterocyclic compound with potential applications in pharmaceutical research and development. The document elucidates the chemical structure, physicochemical properties, and a plausible synthetic pathway for this molecule. Furthermore, it explores the broader context of morpholine-containing compounds in medicinal chemistry, highlighting their established biological activities and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking detailed information on this specific chemical entity and its relevance in the field.
Chemical Identity and Structure
Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is the sodium salt of (E)-3-methyl-4-(morpholin-4-yl)but-2-enoic acid. The presence of the morpholine ring, a privileged scaffold in medicinal chemistry, suggests its potential for biological activity.
Systematic Name: Sodium (E)-3-methyl-4-(morpholin-4-yl)but-2-enoate
Synonyms:
-
sodium (E)-3-methyl-4-morpholinobut-2-enoate[1]
Key Identifiers:
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InChI Key: PRTPIQPXJZVFMA-WVLIHFOGSA-M[1]
The chemical structure of the anionic component, (E)-3-methyl-4-(morpholin-4-yl)but-2-enoate, is characterized by a but-2-enoate backbone. A methyl group is substituted at the C3 position, and a morpholin-4-yl group is attached to the C4 position. The "(E)" designation indicates that the higher priority groups on the double bond (the carboxylate and the morpholinomethyl group) are on opposite sides.
Caption: 2D structure of the (E)-3-methyl-4-(morpholin-4-yl)but-2-enoate anion.
Physicochemical Properties
| Property | Estimated Value/Information | Source/Justification |
| Physical Form | Powder | [1] |
| Solubility | Expected to be soluble in water and polar protic solvents. | The ionic nature of the sodium salt and the presence of the polar morpholine and carboxylate groups suggest good aqueous solubility. Morpholine itself is miscible with water.[5] |
| pKa (of conjugate acid) | 4.0 - 5.0 | The pKa of the conjugate acid, (E)-3-methyl-4-(morpholin-4-yl)but-2-enoic acid, is estimated based on typical values for α,β-unsaturated carboxylic acids. |
| Basicity (of morpholine nitrogen) | The morpholine nitrogen is basic, but less so than piperidine due to the electron-withdrawing effect of the ether oxygen. | [6] |
Proposed Synthesis Pathway
A specific, peer-reviewed synthesis protocol for Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is not currently published. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles. The proposed pathway involves a two-step process: a Horner-Wadsworth-Emmons reaction to construct the α,β-unsaturated ester backbone, followed by saponification to yield the final sodium salt.
Caption: Proposed two-step synthesis pathway.
Step 1: Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the synthesis of α,β-unsaturated esters, with a strong preference for the formation of the (E)-isomer.[7][8] This makes it an ideal choice for establishing the stereochemistry of the target molecule.
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Reactants:
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Morpholinoacetaldehyde
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Triethyl 2-phosphonopropionate
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A suitable base (e.g., sodium hydride, sodium ethoxide)
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-
Plausible Protocol:
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Triethyl 2-phosphonopropionate is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).
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The solution is cooled in an ice bath, and a base (e.g., sodium hydride) is added portion-wise to generate the phosphonate carbanion.
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A solution of morpholinoacetaldehyde in THF is then added dropwise to the reaction mixture.
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The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
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The reaction is quenched with water, and the product, ethyl (E)-3-methyl-4-(morpholin-4-yl)but-2-enoate, is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
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The primary advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification.[7][9]
Step 2: Saponification
Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt and an alcohol.[1][10][11]
-
Reactants:
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Ethyl (E)-3-methyl-4-(morpholin-4-yl)but-2-enoate
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Aqueous sodium hydroxide (NaOH)
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-
Plausible Protocol:
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The ethyl ester from Step 1 is dissolved in a suitable solvent mixture, such as ethanol and water.
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An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux.
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The reaction progress is monitored by TLC until all the starting ester has been consumed.
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The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
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The resulting aqueous solution contains the sodium salt of the desired product. The product can be isolated by evaporation of the water or by precipitation upon addition of a less polar solvent.
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Spectroscopic Analysis (Predicted)
While experimental spectroscopic data for this specific compound is not available, a prediction of the key signals in its ¹H and ¹³C NMR spectra can be made based on its structure.
¹H NMR (Predicted, in D₂O):
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δ ~1.9-2.1 ppm (singlet, 3H): Methyl protons at the C3 position.
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δ ~3.2-3.4 ppm (triplet, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen.
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δ ~3.6-3.8 ppm (triplet, 4H): Methylene protons of the morpholine ring adjacent to the oxygen.
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δ ~3.5-3.7 ppm (singlet, 2H): Methylene protons at the C4 position.
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δ ~5.8-6.0 ppm (singlet, 1H): Vinylic proton at the C2 position.
¹³C NMR (Predicted, in D₂O):
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δ ~20-25 ppm: Methyl carbon at the C3 position.
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δ ~50-55 ppm: Methylene carbons of the morpholine ring adjacent to the nitrogen.
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δ ~65-70 ppm: Methylene carbons of the morpholine ring adjacent to the oxygen.
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δ ~55-60 ppm: Methylene carbon at the C4 position.
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δ ~120-125 ppm: Vinylic carbon at the C2 position.
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δ ~140-145 ppm: Vinylic carbon at the C3 position.
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δ ~170-175 ppm: Carboxylate carbon.
Applications in Drug Development
While there is no specific information on the biological activity or applications of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate, the presence of the morpholine moiety is of significant interest to medicinal chemists. The morpholine ring is a common structural feature in many approved and experimental drugs due to its favorable physicochemical and metabolic properties.[6]
Key Roles of the Morpholine Scaffold:
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Improved Pharmacokinetics: The morpholine ring can enhance the aqueous solubility and metabolic stability of a drug candidate, leading to improved pharmacokinetic profiles.[6][12]
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Modulation of Biological Activity: The morpholine nitrogen can act as a hydrogen bond acceptor, and the overall ring structure can participate in van der Waals interactions with biological targets.[5] This can lead to a wide range of biological activities, including:
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Versatile Synthetic Handle: The secondary amine of the morpholine ring provides a convenient point for chemical modification, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Given the prevalence of the morpholine scaffold in bioactive molecules, Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate represents a potentially valuable building block or lead compound for the development of new therapeutic agents.
Conclusion
Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is a well-defined chemical entity with potential for further investigation in the field of drug discovery and development. This guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, and a scientifically sound synthetic strategy. The established importance of the morpholine scaffold in medicinal chemistry underscores the potential of this compound as a subject for future research into its biological activities.
References
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